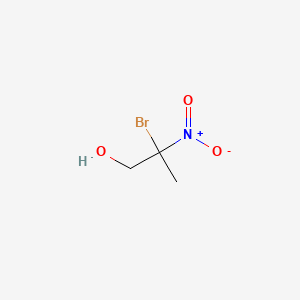
ジブロポール
概要
説明
デブロポールは、2-ブロモ-2-ニトロプロパン-1-オールとしても知られており、化学式C3H6BrNO3を持つ有機化合物です。無色から淡黄色の液体で、独特の臭いがあります。 デブロポールの密度は1.958 g/mL、沸点は153〜155°C、融点は8〜9°Cです 。 水には溶解度が低いですが、エタノールやエーテルなどの有機溶媒にはよく溶解します .
2. 製法
デブロポールは一般的に化学合成によって製造されます。 一般的な製法としては、アリルアルコールと臭素を酸性条件下で反応させ、その後、生成物を硝酸でニトロ化する方法があります 。この方法により、高純度で高収率のデブロポールを生成することができます。
科学的研究の応用
作用機序
デブロポールがその効果を発揮する機序は、様々な分子標的および経路との相互作用を伴います。ニトロ化合物であるデブロポールは、酸化還元反応を起こし、細胞成分と相互作用できる反応性中間体を生成することができます。 これらの相互作用は、生化学的経路や細胞過程の調節をもたらす可能性があります .
生化学分析
Biochemical Properties
Debropol is known to possess a wide spectrum of antibacterial activity and inhibits the growth of fungi and yeasts
Cellular Effects
Given its antimicrobial properties, it can be inferred that Debropol likely disrupts essential cellular processes in bacteria, fungi, and yeasts .
準備方法
DEBROPOL is generally prepared by chemical synthesis. A commonly used preparation method involves the reaction of allyl alcohol with bromine under acidic conditions, followed by nitration of the product with nitric acid . This method ensures the formation of DEBROPOL with high purity and yield.
化学反応の分析
デブロポールは、以下のような様々な種類の化学反応を起こします。
酸化: デブロポールは、対応するニトロ化合物に酸化されることがあります。
還元: デブロポールの還元により、アミンが生成されます。
置換: デブロポールは、臭素原子を他の官能基に置換する置換反応を起こすことがあります。
これらの反応で使用される一般的な試薬と条件には、ニトロ化用の硝酸、還元剤(水素ガスや金属ハイドライド)、置換反応用の様々な求核剤などがあります。 これらの反応から生成される主な生成物は、使用する具体的な試薬と条件によって異なります .
類似化合物との比較
デブロポールは、以下のような他の類似化合物と比較することができます。
2-ブロモ-2-ニトロエタノール: 構造が類似していますが、炭素鎖が短い。
2-クロロ-2-ニトロプロパン-1-オール: 構造が類似していますが、臭素原子の代わりに塩素原子を持っている。
2-ニトロプロパン-1-オール: デブロポールに存在するハロゲン原子がない。
特性
IUPAC Name |
2-bromo-2-nitropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO3/c1-3(4,2-6)5(7)8/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWJACXVDUOPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)([N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865153 | |
| Record name | 2-Bromo-2-nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24403-04-1 | |
| Record name | 2-Bromo-2-nitro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24403-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Debropol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024403041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-2-nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-nitropropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEBROPOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28OQS360UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(3-bromophenyl)-3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanamide](/img/structure/B1669911.png)





